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molecular formula C18H21F3N6O2 B177719 Buparlisib CAS No. 1202777-78-3

Buparlisib

Cat. No. B177719
M. Wt: 410.4 g/mol
InChI Key: CWHUFRVAEUJCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181215B2

Procedure details

Charge a nitrogen-flushed 2 L reactor that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet and 500 mL addition funnel with 82.08 g (0.20 mol, 1 eq.) of 5 and 792 g (1.0 L) of acetone. Stir the slurry at 25° C. for 15 minutes. Add a solution of 34.3 mL (0.206 mol, 1.03 eq.) of 6 N hydrogen chloride in water. Add 3 mg of seed. Solids formed. Add 20 mL of water. Heat the batch to reflux (55-56° C.) and maintain at reflux for 15 minutes. Cool to 20° C. over 1.5 h. Cool to 5° C. over 1 h and filter the solids. Wash the filter cake with 80 mL of 5° C. acetone and dry the solids at 40° C., 35 mbar for 16 h to afford 70.4 g (75.7% yield) of the title compound as a yellow, crystalline solid. Following this procedure, the resulting compound is the monohydrate of the monohydrochloride salt (Polymorph Form Ha) of the Compound of Formula A.
Name
Quantity
82.08 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
34.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
75.7%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[N:12]=[C:11]([C:13]3[C:14]([C:20]([F:23])([F:22])[F:21])=[CH:15][C:16]([NH2:19])=[N:17][CH:18]=3)[CH:10]=[C:9]([N:24]3[CH2:29][CH2:28][O:27][CH2:26][CH2:25]3)[N:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.CC(C)=O.[ClH:34]>O>[ClH:34].[OH2:4].[N:1]1([C:7]2[N:12]=[C:11]([C:13]3[C:14]([C:20]([F:23])([F:21])[F:22])=[CH:15][C:16]([NH2:19])=[N:17][CH:18]=3)[CH:10]=[C:9]([N:24]3[CH2:25][CH2:26][O:27][CH2:28][CH2:29]3)[N:8]=2)[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
82.08 g
Type
reactant
Smiles
N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
Name
Quantity
1 L
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
34.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Stir the slurry at 25° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge a nitrogen-
CUSTOM
Type
CUSTOM
Details
flushed 2 L reactor
ADDITION
Type
ADDITION
Details
Add 3 mg of seed
CUSTOM
Type
CUSTOM
Details
Solids formed
TEMPERATURE
Type
TEMPERATURE
Details
Heat the batch
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (55-56° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintain
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 20° C. over 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 5° C. over 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter the solids
WASH
Type
WASH
Details
Wash the filter cake with 80 mL of 5° C. acetone
CUSTOM
Type
CUSTOM
Details
dry the solids at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.O.N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 70.4 g
YIELD: PERCENTYIELD 75.7%
YIELD: CALCULATEDPERCENTYIELD 151.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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